Methyl 4-ethoxy-3-oxobutanoate

Vue d'ensemble

Description

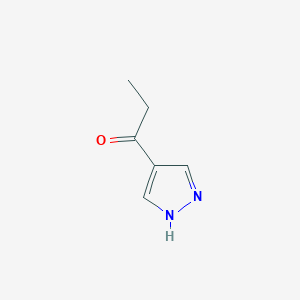

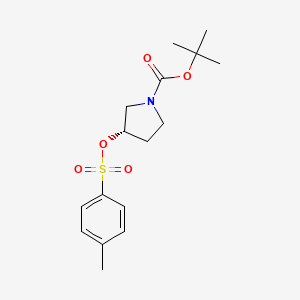

Methyl 4-ethoxy-3-oxobutanoate is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Methyl 4-ethoxy-3-oxobutanoate has been utilized in the synthesis of various compounds. For example, it was used to synthesize (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate, where the compound's structure was analyzed using spectroscopic techniques (Zhang et al., 2008).

Antioxidant Properties

- Derivatives of this compound have been investigated for their antioxidant properties. One such derivative showed significant scavenger activity at high concentrations, indicating its potential use in antioxidant applications (Stanchev et al., 2009).

Biosynthetic Applications

- In the biosynthesis of ethylene from methionine, a derivative of this compound, 4-methylthio-2-oxobutanoate, has been identified as a putative intermediate in bacteria and fungi cultures. This highlights its role in microbial metabolism and biosynthesis (Billington et al., 1979).

Intermediate in Chemical Synthesis

- The compound serves as an intermediate in the synthesis of other chemicals. For example, it has been used in synthesizing various benzazolylamino derivatives, demonstrating its utility in creating structurally diverse molecules (Milata et al., 1992).

Role in Protein Studies

- This compound derivatives have been used in protein studies, such as in synthesizing isotopic labels for NMR studies of high molecular weight proteins. This indicates its application in advanced protein characterization (Ayala et al., 2012).

Plant Growth Regulation

- Certain derivatives of this compound have shown growth-regulating activity on soybean plants, suggesting its potential in agricultural applications (Stanchev et al., 2010).

Mécanisme D'action

Target of Action

Methyl 4-ethoxy-3-oxobutanoate is a chemical compound that primarily targets enolate ions . Enolate ions are intermediates in organic reactions and play a crucial role in the formation of new carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation occurs when the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S N 2 reaction, displacing the leaving group by backside attack . This reaction forms a new carbon-carbon bond, joining two smaller pieces into one larger molecule .

Biochemical Pathways

This compound is involved in the carbonyl alpha-substitution reactions . Specifically, it participates in the malonic ester synthesis, a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . It also plays a crucial role in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy .

Pharmacokinetics

Its molecular weight of 16017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The alkylation of enolate ions by this compound results in the formation of a new carbon-carbon bond . This allows for the synthesis of more complex molecules, such as carboxylic acids and 1-hydroxymethylpyrrolizidine alkaloids .

Analyse Biochimique

Biochemical Properties

Methyl 4-ethoxy-3-oxobutanoate is involved in various biochemical reactions. It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into an enolate ion, which can be alkylated by reaction with an alkyl halide . This forms a new C−C bond and joins two smaller pieces into one larger molecule .

Propriétés

IUPAC Name |

methyl 4-ethoxy-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEADHKTXGGOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70710447 | |

| Record name | Methyl 4-ethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415678-65-8 | |

| Record name | Methyl 4-ethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]carbamoyl]phenyl]carbamate](/img/structure/B3028882.png)

![N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3028887.png)

![(2S)-4-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B3028889.png)